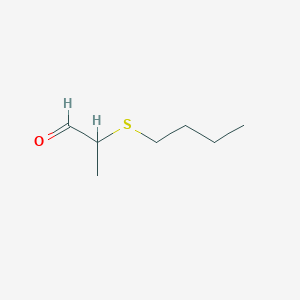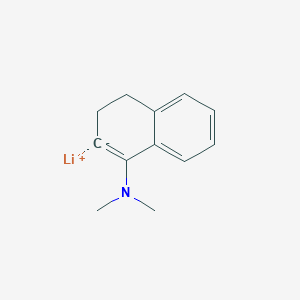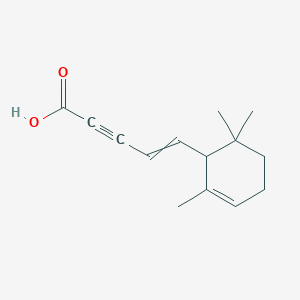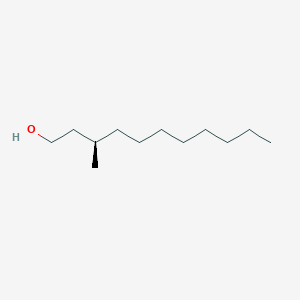
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane typically involves the alkylation of phenyl derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a major product . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in scaling up the synthesis process.
化学反応の分析
Types of Reactions
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications. Detailed studies are required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
4-tert-Butylphenylacetylene: Used in the synthesis of various organic compounds.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the generation of homoallylic amine derivatives.
Uniqueness
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethyl and tert-butylphenyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
85668-74-2 |
|---|---|
分子式 |
C30H46 |
分子量 |
406.7 g/mol |
IUPAC名 |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-3-ethyl-5-methylheptan-4-yl]benzene |
InChI |
InChI=1S/C30H46/c1-11-22(4)27(23-14-16-24(17-15-23)28(5,6)7)30(12-2,13-3)26-20-18-25(19-21-26)29(8,9)10/h14-22,27H,11-13H2,1-10H3 |
InChIキー |
WNLBDFYTLIBLQU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(CC)(CC)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
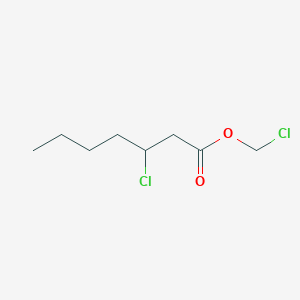

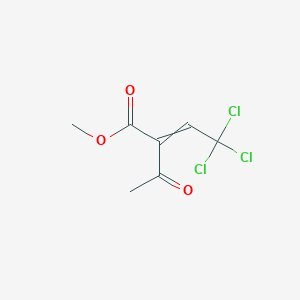
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
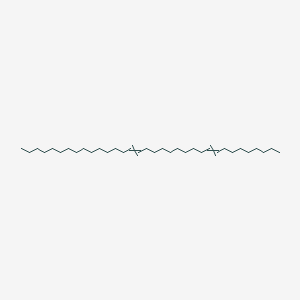
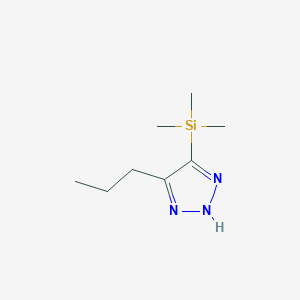
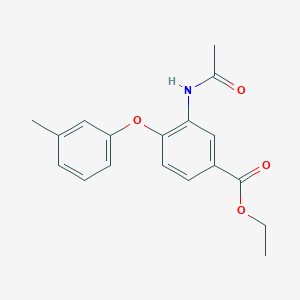
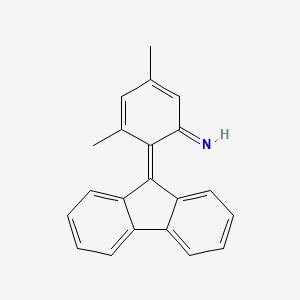
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
